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Compound of Interest

Compound Name: 6-Hex, SE

Cat. No.: B15552929 Get Quote

An In-depth Technical Guide to 6-Hex, SE: Excitation, Emission, and Applications

This technical guide provides a comprehensive overview of the spectral properties and

applications of 6-Hex, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a

widely used fluorescent dye in molecular biology and drug development. This document is

intended for researchers, scientists, and professionals in these fields, offering detailed

experimental protocols and a summary of key quantitative data.

Core Spectral Properties of 6-Hex
6-Hex, SE is a derivative of fluorescein, characterized by the presence of six chlorine atoms,

which influence its spectral characteristics. The succinimidyl ester (SE) group makes it a

reactive compound suitable for labeling primary and secondary amines in various

biomolecules, most notably oligonucleotides.

The excitation and emission spectra of 6-Hex are key to its utility. While the precise maxima

can vary slightly depending on the solvent, pH, and conjugation state, the typical spectral

properties are summarized below.

Quantitative Spectral Data
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Property Value Notes

Excitation Maximum (λex) 533 - 535 nm[1][2][3]

The peak wavelength of light

absorbed by the fluorophore to

reach an excited state.

Emission Maximum (λem) 549 - 559 nm[1][3]

The peak wavelength of light

emitted as the fluorophore

returns to its ground state.

Molar Extinction Coefficient (ε) 73,000 cm⁻¹M⁻¹[2]

A measure of how strongly the

molecule absorbs light at its

excitation maximum.

Stokes Shift 16 - 26 nm

The difference between the

excitation and emission

maxima.

Note: A full graphical representation of the excitation and emission spectra for 6-Hex, SE was

not available in the searched resources. The provided values represent the peak maxima of

these spectra.

Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and

emission spectra of a fluorophore like 6-Hex, SE using a spectrofluorometer.

Materials:

Spectrofluorometer

Quartz cuvettes

6-Hex, SE stock solution (e.g., in DMSO)

Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
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Micropipettes

Procedure:

Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a xenon

arc lamp) and allow it to warm up for at least 30 minutes to ensure stable output.

Sample Preparation:

Prepare a dilute solution of 6-Hex, SE in the desired solvent within a quartz cuvette. The

concentration should be low enough to avoid inner filter effects (typically, absorbance at

the excitation maximum should be less than 0.1).

Prepare a blank sample containing only the solvent.

Excitation Spectrum Measurement:

Place the blank cuvette in the spectrofluorometer and perform a blank scan to measure

any background signal from the solvent.

Replace the blank with the 6-Hex, SE sample cuvette.

Set the emission monochromator to the expected emission maximum (e.g., 556 nm).

Scan the excitation monochromator across a range of wavelengths (e.g., 450 nm to 550

nm).

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation

spectrum. The peak of this spectrum is the excitation maximum (λex).

Emission Spectrum Measurement:

Keep the 6-Hex, SE sample cuvette in the instrument.

Set the excitation monochromator to the determined excitation maximum (λex).

Scan the emission monochromator across a range of wavelengths (e.g., 540 nm to 650

nm).
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The resulting plot of fluorescence intensity versus emission wavelength is the emission

spectrum. The peak of this spectrum is the emission maximum (λem).

Data Correction: Correct the obtained spectra for instrumental variations in lamp intensity

and detector response as a function of wavelength, if this is not done automatically by the

instrument's software.

Labeling of Amino-Modified Oligonucleotides with 6-
Hex, SE
This protocol describes the covalent attachment of 6-Hex, SE to an oligonucleotide containing

a primary amine modification.

Materials:

Amino-modified oligonucleotide

6-Hex, SE

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3.[4] Buffers

containing primary amines (e.g., Tris) must be avoided.[4]

Nuclease-free water

Purification supplies (e.g., desalting columns, HPLC system)

Procedure:

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the labeling

buffer to a final concentration of 0.3-0.8 mM.[4]

Dye Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of 6-Hex,
SE in anhydrous DMSO or DMF.[4]

Conjugation Reaction:
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Add the 6-Hex, SE solution to the oligonucleotide solution. A common starting point is a 5-

10 fold molar excess of the NHS ester to the oligonucleotide.[5]

Vortex the mixture gently and incubate at room temperature for 1-3 hours, protected from

light.[4]

Purification:

Remove the unreacted dye and byproducts. Common methods include:

Size-Exclusion Chromatography (e.g., desalting columns): Separates the larger labeled

oligonucleotide from the smaller free dye.[5]

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3

volumes of cold 100% ethanol to the reaction mixture.[4] Incubate at -20°C for at least

30 minutes and then centrifuge to pellet the oligonucleotide.[4] Wash the pellet with 70%

ethanol.[4]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-

purity labeled oligonucleotides by separating based on hydrophobicity.[6]

Quantification and Storage: Determine the concentration and labeling efficiency of the

purified conjugate by measuring absorbance at 260 nm (for the oligonucleotide) and at the

λex of HEX (around 535 nm). Store the labeled oligonucleotide at -20°C, protected from light.

Applications and Workflows
6-Hex labeled oligonucleotides are versatile tools in molecular biology, particularly in

applications requiring fluorescent detection.

Real-Time PCR (qPCR)
In real-time PCR, a 6-HEX-labeled probe can be used in a 5' nuclease assay (TaqMan®

assay). The probe also contains a quencher molecule. When the probe is intact, the quencher

suppresses the fluorescence of 6-HEX. During the extension phase of PCR, the Taq

polymerase's 5' to 3' exonuclease activity degrades the probe, separating the 6-HEX from the

quencher and leading to an increase in fluorescence that is proportional to the amount of

amplified product.
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Reaction Setup

Real-Time PCR Cycling

Detection

Prepare Master Mix
(Buffer, dNTPs, Taq Pol)

Add Primers &
HEX-labeled Probe Add DNA Template Denaturation (95°C)

Annealing (55-65°C)
Probe Hybridizes

Repeat Cycles

Extension (72°C)
Probe Cleavage

Repeat Cycles

Repeat Cycles Fluorescence Increase Data Analysis
(Amplification Plot)

Click to download full resolution via product page

Workflow for Real-Time PCR using a HEX-labeled probe.

Fluorescence Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.

When in close proximity (typically 1-10 nm), the excited donor can transfer energy non-

radiatively to the acceptor. A 6-HEX labeled oligonucleotide can serve as either a donor or an

acceptor in a FRET pair, depending on the spectral properties of the other fluorophore. This

principle is often used to study molecular interactions, such as DNA hybridization or

conformational changes in biomolecules.

No Interaction (Donor and Acceptor Separated) Interaction (Donor and Acceptor in Proximity)

Donor Excitation

Donor Emission No Acceptor Emission

Donor Excitation

FRET Occurs

Acceptor Emission Quenched Donor Emission
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Principle of Fluorescence Resonance Energy Transfer (FRET).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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